3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol
Description
Properties
Molecular Formula |
C8H6Cl3NO2S |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
3-thiophen-2-yl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H6Cl3NO2S/c9-8(10,11)7(13)4-5(12-14-7)6-2-1-3-15-6/h1-3,13H,4H2 |
InChI Key |
DBBIOIVPFKAWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of thiophene derivatives with suitable reagents to form the oxazoline ring. One common method involves the use of trichloromethyl ketones and hydroxylamine under acidic conditions to form the oxazoline ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol with analogs:
Electronic and Steric Effects
- Trichloromethyl vs. Trifluoromethyl : The trichloromethyl group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethyl (CF₃), which may influence reactivity in nucleophilic environments . However, CF₃-substituted analogs (e.g., 3-methyl-5-(trifluoromethyl)-...) show superior metabolic stability due to reduced susceptibility to hydrolysis .
- Thiophene vs.
Crystallographic and Conformational Analysis
- Ring Puckering: The dihydroisoxazole ring in analogs like C₁₉H₁₇NO₃ adopts a puckered conformation (amplitude = 0.42 Å, phase angle = 144°), as defined by Cremer-Pople coordinates . This puckering is critical for forming hydrogen bonds with biological targets.
- Packing Efficiency : Mercury CSD analysis reveals that the trichloromethyl group in the target compound may induce tighter crystal packing via Cl···Cl interactions compared to CF₃-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Start with a nucleophilic substitution reaction between thiophene-2-carbaldehyde and trichloroacetonitrile in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours to form the oxazoline intermediate .
- Step 2 : Oxidize the intermediate using a mild oxidizing agent (e.g., MnO₂) in dichloromethane under reflux to introduce the hydroxyl group.
- Purification : Recrystallize the product from a DMF/ethanol (1:1) mixture, monitoring purity via TLC (hexane:ethyl acetate, 3:1) .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for aldehyde to nitrile) and catalyst loading (5% w/w) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- O-H stretch : Broad peak at 3200–3400 cm⁻¹.
- C-Cl stretches : Peaks at 750–800 cm⁻¹ (trichloromethyl group) .
- ¹H NMR : Assign peaks using deuterated DMSO:
- Thiophen-2-yl protons: δ 7.2–7.4 ppm (multiplet).
- Oxazole ring protons: δ 4.5–5.0 ppm (diastereotopic splitting) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 316.95 (calculated: 316.96) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents systematically:
| Derivative | Modification | Hypothesized Impact |
|---|---|---|
| Trichloromethyl → CF₃ | Enhanced metabolic stability | Antifungal activity |
| Thiophen-2-yl → Furyl | Altered π-π interactions | Selectivity in kinase inhibition |
- Bioassays : Test derivatives against Candida albicans (MIC assay) and cancer cell lines (MTT assay). Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Use DFT to calculate electrostatic potential maps and correlate with observed bioactivity .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Replicate Experiments : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to eliminate variability .
- Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers and adjust for publication bias .
- Mechanistic Studies : Use CRISPR-Cas9 knockouts (e.g., CYP3A4) to assess metabolic activation pathways conflicting in literature .
Q. What methodologies are recommended for environmental fate assessment?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and quantify breakdown products via LC-MS .
- Partition Coefficients : Measure log Kₒw (octanol-water) using shake-flask method:
| pH | log Kₒw | Implication |
|---|---|---|
| 7.4 | 2.8 | Moderate bioaccumulation risk |
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) .
Q. What strategies improve crystallographic characterization of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetonitrile/ethyl acetate (1:3) at 4°C to obtain single crystals .
- X-ray Diffraction : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL-2018:
| Parameter | Value |
|---|---|
| R factor | 0.053 |
| Data/parameter ratio | 17.9 |
- Hirshfeld Analysis : Map intermolecular interactions (e.g., Cl⋯H contacts) to explain packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
